5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused to a thiophene ring with a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .
Pharmacokinetics
The compound has a molecular weight of 26133 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Action Environment
The compound has a melting point of 243-244°c , which could be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Molecular Mechanism
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid typically involves the coupling of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . The thiophene ring is then introduced through various synthetic pathways, including Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . Reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar antimicrobial properties but less complex reactivity.
Thiophene-2-carboxylic acid: Lacks the benzothiazole ring, resulting in different chemical behavior and applications.
Uniqueness
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is unique due to its combined benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and broadens its range of applications compared to its simpler counterparts .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJZPGWTJQYCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380431-21-0 |
Source
|
Record name | 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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